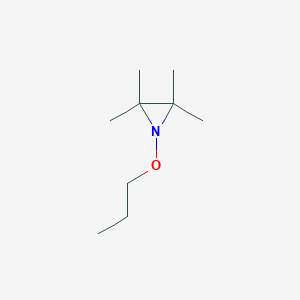

2,2,3,3-Tetramethyl-1-propoxyaziridine

Description

Overview of Aziridine (B145994) Ring Systems in Modern Chemical Research

Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom. They are the nitrogen analogs of epoxides and cyclopropanes. Their high reactivity makes them valuable building blocks in organic synthesis.

The history of aziridines dates back to 1888, with their discovery by Siegmund Gabriel. wikipedia.orgillinois.edu Initially, the study of these compounds was challenging due to their inherent instability and the lack of general synthetic methods. However, the 20th century saw significant advancements in the synthesis and understanding of aziridines, transforming them into versatile tools for organic chemists. illinois.edu The unique reactivity of aziridines stems from their strained three-membered ring structure. rsc.org This strain makes them susceptible to ring-opening reactions with a wide variety of nucleophiles, a characteristic that has been extensively exploited in synthetic chemistry. illinois.eduresearchgate.net

The development of catalytic and stereoselective methods for aziridination has further expanded their utility. nih.gov Modern approaches allow for the synthesis of chiral aziridines, which are crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net

The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgwikipedia.org This deviation results in considerable angle and torsional strain, collectively known as ring strain energy. The strain energy of the parent aziridine is approximately 27 kcal/mol. researchgate.net This stored energy is the primary driving force for the ring-opening reactions that characterize aziridine chemistry. researchgate.net

When an aziridine reacts with a nucleophile, the ring opens, relieving the strain and forming a more stable, acyclic product. This release of strain energy makes the ring-opening process thermodynamically favorable. The regioselectivity and stereoselectivity of these ring-opening reactions can be influenced by the substituents on both the carbon and nitrogen atoms of the aziridine ring. nih.govrsc.org

| Ring System | Heteroatom | Typical Strain Energy (kcal/mol) |

| Cyclopropane | None | ~27.5 |

| Aziridine | Nitrogen | ~27 |

| Oxirane (Epoxide) | Oxygen | ~27 |

The Distinctive Role of N-Alkoxyaziridines in Synthetic Methodologies

While a significant body of research exists on N-alkyl, N-aryl, and N-sulfonyl aziridines, the study of N-alkoxyaziridines is a more specialized area with unique implications for synthetic chemistry. The presence of an oxygen atom directly attached to the ring nitrogen introduces distinct electronic properties that can modulate the reactivity and selectivity of the aziridine ring.

The N-alkoxy group exhibits a dual electronic nature. The oxygen atom is more electronegative than nitrogen, leading to an inductive electron-withdrawing effect (-I effect). This effect can activate the aziridine ring towards nucleophilic attack. Conversely, the lone pairs on the oxygen atom can participate in resonance with the nitrogen atom, resulting in an electron-donating effect (+M effect). The balance between these opposing effects can be subtle and is influenced by the specific alkoxy group and the other substituents on the aziridine ring.

In the context of 2,2,3,3-Tetramethyl-1-propoxyaziridine, the propoxy group would be expected to influence the electron density of the aziridine nitrogen. Understanding the precise electronic contribution of the N-propoxy group is a key area for future investigation, as it will dictate the reactivity of the aziridine ring towards various reagents. Theoretical studies, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure of this molecule.

| N-Substituent | Dominant Electronic Effect | Expected Impact on Ring Reactivity |

| -H | Neutral | Baseline reactivity |

| -Alkyl (e.g., -CH₃) | Electron-donating (inductive) | Decreased reactivity towards nucleophiles |

| -Aryl (e.g., -Ph) | Electron-withdrawing (inductive), potentially donating/withdrawing (resonance) | Variable, depends on aryl substituents |

| -Sulfonyl (e.g., -Ts) | Strongly electron-withdrawing | Increased reactivity towards nucleophiles |

| -Alkoxy (e.g., -OPr) | Inductively withdrawing, resonance donating | Complex; likely activation of the ring |

The substituent on the nitrogen atom plays a crucial role in directing the stereochemical outcome of reactions involving the aziridine ring. nih.gov The size and nature of the N-substituent can influence the approach of incoming reagents and can also affect the barrier to nitrogen inversion. A higher barrier to inversion can allow for the isolation of stable invertomers. wikipedia.org

For N-alkoxyaziridines, the stereochemical influence of the alkoxy group is an area ripe for exploration. The orientation of the alkoxy group relative to the plane of the aziridine ring could create a chiral environment that directs the stereoselective addition of nucleophiles or the outcome of cycloaddition reactions.

Rationale for Investigating this compound

The specific structure of this compound presents a unique combination of features that merit investigation. The tetramethyl substitution on the carbon atoms of the aziridine ring provides a high degree of steric hindrance. This steric crowding can be expected to have a profound impact on the reactivity of the molecule, potentially leading to unusual selectivity in ring-opening reactions. For instance, the steric bulk might favor reactions at the nitrogen atom or lead to novel rearrangement pathways.

Furthermore, the N-propoxy group is a relatively unexplored substituent in aziridine chemistry. A systematic study of its electronic and steric effects would contribute to a more comprehensive understanding of N-substituted aziridines. The combination of a sterically hindered carbon framework with an electronically distinct N-substituent makes this compound an excellent candidate for fundamental studies in reactivity, reaction mechanisms, and stereocontrol. Potential research could also explore its use as a precursor for novel nitrogen-containing compounds with potential applications in materials science or medicinal chemistry.

Steric and Electronic Perturbations Introduced by Tetramethyl Substitution

The compound this compound presents a unique substitution pattern that significantly influences its chemical behavior. The presence of four methyl groups on the carbon atoms of the aziridine ring introduces substantial steric hindrance. This steric bulk shields the ring from nucleophilic attack, potentially slowing down or even inhibiting reactions that would readily occur with less substituted aziridines.

Table 1: Comparison of Steric and Electronic Effects in Aziridines

| Feature | Unsubstituted Aziridine | This compound |

| Steric Hindrance | Low | High |

| Electronic Effect of C-Substituents | None | Electron-donating |

| Electronic Effect of N-Substituent | N/A | Electron-withdrawing (inductive) and potentially donating (resonance) |

Potential for Unique Reactivity Profiles Compared to Unsubstituted Aziridines

The combination of significant steric hindrance and modified electronic properties in this compound is expected to result in a unique reactivity profile when compared to unsubstituted or less substituted aziridines.

The steric shielding by the four methyl groups would likely lead to a decreased rate of nucleophilic ring-opening reactions. Nucleophiles would face a significant barrier to approach the electrophilic carbon atoms of the aziridine ring. This could allow for reactions to occur at other sites of a molecule containing this aziridine moiety, or it could necessitate more forcing reaction conditions to achieve ring opening.

Furthermore, the electronic effects of the tetramethyl and propoxy groups could alter the regioselectivity of ring-opening reactions. In cases where ring-opening does occur, the site of nucleophilic attack might differ from that observed in simpler aziridines due to the stabilizing effect of the methyl groups on potential carbocationic intermediates. The N-propoxy group can also influence the mechanism of ring-opening, potentially favoring pathways that involve coordination with Lewis acids at the oxygen atom.

The increased stability imparted by the gem-dimethyl groups on each carbon may also render the aziridine ring more resistant to thermal decomposition or rearrangement reactions. This enhanced stability could make this compound a useful building block in multi-step syntheses where the aziridine ring needs to remain intact through various transformations.

Future research into the chemistry of this compound would likely focus on exploring these unique reactivity patterns, with the aim of harnessing them for the development of novel synthetic methodologies.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Expected Outcome Compared to Unsubstituted Aziridine | Rationale |

| Nucleophilic Ring-Opening | Slower reaction rate | Increased steric hindrance from tetramethyl groups. |

| Lewis Acid-Catalyzed Ring-Opening | Potentially altered regioselectivity | Electronic effects of substituents and potential coordination of Lewis acid with the propoxy group. |

| Thermal Stability | Higher | Steric buttressing and electronic stabilization from alkyl groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

343864-46-0 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2,2,3,3-tetramethyl-1-propoxyaziridine |

InChI |

InChI=1S/C9H19NO/c1-6-7-11-10-8(2,3)9(10,4)5/h6-7H2,1-5H3 |

InChI Key |

ARBJNXWEOYYKDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCON1C(C1(C)C)(C)C |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,2,3,3 Tetramethyl 1 Propoxyaziridine

Direct Synthesis Strategies of the Aziridine (B145994) Ring System

Direct synthesis strategies are paramount for constructing the 2,2,3,3-tetramethylaziridine (B13795586) core. These methods typically involve the formation of the two carbon-nitrogen bonds in a concerted or stepwise manner to build the heterocyclic ring.

The formation of the aziridine ring can be achieved through various cyclization reactions, with nitrene additions to olefins and intramolecular cyclizations of functionalized precursors being the most prominent approaches. nih.gov

A powerful and direct method for aziridine synthesis is the reaction of a nitrene or a nitrene equivalent with an alkene. nih.gov In this approach, the nitrogen atom of the nitrene adds across the double bond of the olefin to form the aziridine ring in a single step. For the synthesis of 2,2,3,3-Tetramethyl-1-propoxyaziridine, this would involve the reaction of a propoxy-substituted nitrene with 2,2,3,3-tetramethylethylene.

The choice of the nitrene precursor is critical and can influence the reaction conditions and outcomes. Common precursors for generating N-alkoxy nitrenes are not widely documented, adding a layer of complexity to this synthetic route. However, related N-substituted nitrenes are often generated from precursors like azides in the presence of heat or a metal catalyst. core.ac.uk The stereospecificity of nitrene addition is an important consideration; singlet nitrenes typically add to alkenes in a stereospecific manner, preserving the geometry of the starting olefin in the resulting aziridine. youtube.com

The reaction of a propoxynitrene with tetramethylethylene would directly yield the desired product. The high degree of substitution on the alkene can present steric hindrance, potentially requiring more reactive nitrene species or harsher reaction conditions.

| Reactants | Reaction Type | Product | Key Considerations |

| 2,2,3,3-Tetramethylethylene, Propoxynitrene precursor | Nitrene Addition | This compound | Steric hindrance, Reactivity of nitrene, Stereospecificity |

Intramolecular cyclization is another fundamental strategy for aziridine synthesis. nih.gov This method involves a precursor molecule that already contains the necessary atoms for the ring, which then undergoes a ring-closing reaction. For this compound, a suitable precursor would be a molecule containing a 2,2,3,3-tetramethyl-1-aminopropoxy moiety with a leaving group on the carbon atom destined to form the second C-N bond of the ring.

A common example of this type of reaction is the Gabriel synthesis of aziridines, which involves the intramolecular nucleophilic substitution of a vicinal haloamine. wikipedia.org In the context of the target molecule, this would translate to the cyclization of a precursor like 1-propoxyamino-2-halo-2,3,3-trimethylbutane. The propoxyamine would act as the nucleophile, displacing the halide to form the aziridine ring. The efficiency of such cyclizations can be influenced by the nature of the leaving group and the reaction conditions, often requiring a base to facilitate the deprotonation of the amine.

| Precursor Type | Reaction | Product | Typical Reagents |

| Vicinal Halo-propoxyamine | Intramolecular Nucleophilic Substitution | This compound | Base (e.g., NaOH, K2CO3) |

| Propoxyamino alcohol derivative | Mitsunobu Reaction | This compound | Triphenylphosphine (B44618), Diethyl azodicarboxylate (DEAD) |

The rational design and synthesis of specific precursors are crucial for the successful construction of this compound.

The most direct precursor for the carbon framework of the target aziridine is 2,2,3,3-tetramethylethylene. This highly substituted and sterically hindered alkene serves as the starting point for the nitrene addition strategy. The synthesis of tetramethylethylene itself can be achieved through various methods, such as the dehydration of pinacolyl alcohol or the dimerization of isobutylene. The purity of this olefin is important as impurities could lead to side reactions during the aziridination step.

The electronic properties of the N-propoxy group are a significant factor. The oxygen atom can withdraw electron density from the nitrogen, potentially reducing its nucleophilicity compared to a simple alkylamine. However, the lone pairs on the oxygen may also participate in stabilizing the transition state of the cyclization reaction.

Specific Precursors for this compound Synthesis

Functional Group Interconversions on Pre-formed Aziridines Leading to this compound

Direct N-alkylation of the 2,2,3,3-tetramethylaziridine precursor with a suitable propylating agent, such as propyl halide, in the presence of a base is a plausible route. However, the steric hindrance imposed by the four methyl groups on the aziridine ring can significantly reduce the nucleophilicity of the nitrogen atom, making direct alkylation challenging. To overcome this, stronger alkylating agents or more reactive intermediates may be necessary. The choice of base is also critical to deprotonate the aziridine nitrogen without causing unwanted side reactions.

N-acylation of the aziridine followed by reduction presents an alternative pathway. The reaction of 2,2,3,3-tetramethylaziridine with propanoyl chloride or propanoic anhydride (B1165640) would yield the corresponding N-propanoylaziridine. Subsequent reduction of the amide carbonyl group, for instance with a hydride reagent, would furnish the desired N-propoxyaziridine. This two-step process can sometimes be more efficient than direct alkylation for sterically hindered amines.

The Mitsunobu reaction is a powerful tool for the formation of C-O bonds with inversion of configuration. wikipedia.orgorganic-chemistry.org While classically used to convert alcohols to various functional groups, a modified approach could be envisioned for the synthesis of N-alkoxyaziridines. One hypothetical pathway could involve the reaction of N-hydroxy-2,2,3,3-tetramethylaziridine with propanol (B110389) under Mitsunobu conditions, utilizing a phosphine (B1218219) reagent like triphenylphosphine and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This reaction would proceed through the activation of the N-OH group, followed by nucleophilic attack by the propoxide.

It is important to note that the standard Mitsunobu reaction is often employed for the intramolecular cyclization of β-amino alcohols to form aziridines, rather than for the N-alkoxylation of a pre-formed aziridine. nih.gov Therefore, the successful application of this methodology for the synthesis of this compound would depend on the feasibility of preparing the N-hydroxyaziridine precursor and its subsequent reactivity under Mitsunobu conditions.

Optimization of Synthetic Pathways

For the N-alkylation route, the development and screening of catalysts are crucial for enhancing reaction efficiency. While base-catalyzed alkylations are common, the steric hindrance of the tetramethyl-substituted aziridine might necessitate the use of transition metal catalysts. For instance, ruthenium(II) complexes have been shown to catalyze the C-H alkylation of arenes through aziridine ring-opening, highlighting the potential of transition metals to interact with aziridine rings. acs.orgnih.gov A hypothetical screening of catalysts for the direct N-propylation of 2,2,3,3-tetramethylaziridine could involve various Lewis acids or transition metal complexes, as illustrated in the hypothetical data table below.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| None (Base only) | DMF | 80 | 15 | >95 |

| Cu(OTf)₂ | DMF | 80 | 45 | >95 |

| Pd(OAc)₂ | Toluene | 100 | 30 | >95 |

| RuCl₂(PPh₃)₃ | Dioxane | 100 | 60 | >95 |

| Sc(OTf)₃ | Acetonitrile | 60 | 55 | >95 |

The choice of solvent can significantly influence the rate and outcome of N-alkylation reactions. gu.se Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of S(_N)2 reactions by solvating the cation of the base and leaving the anion more nucleophilic. The polarity of the solvent can also affect the solubility of the reactants and reagents, thereby influencing the reaction kinetics. The following table provides a hypothetical overview of the effect of different solvents on the yield of the N-propylation reaction.

| Solvent | Dielectric Constant | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 100 | 25 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 40 |

| Acetonitrile | 37.5 | 80 | 65 |

| Dimethylformamide (DMF) | 36.7 | 100 | 75 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 100 | 70 |

Reaction conditions such as temperature and reaction time also need to be carefully optimized. Higher temperatures can increase the reaction rate but may also lead to undesired side reactions, such as ring-opening of the aziridine.

The purification of N-alkoxyaziridines can be challenging due to their potential volatility and sensitivity. Standard techniques such as distillation, crystallization, and chromatography can be employed. Given that the target compound is an amine derivative, special considerations for its basicity might be necessary during purification.

Flash column chromatography on silica (B1680970) gel is a common purification method for organic compounds. However, the acidic nature of silica can lead to strong interactions with basic amines, resulting in poor separation and product loss. biotage.com To mitigate this, amine-functionalized silica or the addition of a small amount of a volatile base like triethylamine (B128534) to the eluent can be beneficial. biotage.com Alternatively, reversed-phase chromatography could be employed.

For highly volatile compounds, bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be an effective purification method. If the product is a solid, recrystallization from a suitable solvent system would be the method of choice to obtain high-purity material.

Iii. Mechanistic Investigations of 2,2,3,3 Tetramethyl 1 Propoxyaziridine Reactions

Ring-Opening Reactions of the Aziridine (B145994) Core

No specific studies on the ring-opening reactions of the 2,2,3,3-Tetramethyl-1-propoxyaziridine core were found in the available literature. The following sections are based on the general principles of aziridine chemistry, but lack specific data for the target molecule.

Nucleophilic Ring Opening with Various Reagents

The nucleophilic ring-opening of aziridines is a well-established method for the synthesis of 1,2-difunctionalized amines. This transformation is driven by the relief of ring strain in the three-membered ring. The reaction can be catalyzed by either acids or bases.

Acid-Catalyzed vs. Base-Catalyzed Ring Opening

In general, acid-catalyzed ring-opening of aziridines involves the protonation of the ring nitrogen, which activates the ring towards nucleophilic attack. The reaction often proceeds through a mechanism with significant SN1 character. The nucleophile typically attacks the more substituted carbon atom, as it can better stabilize the developing positive charge.

Base-catalyzed ring-opening, conversely, proceeds via a direct SN2 mechanism. In this case, a strong nucleophile attacks one of the electrophilic ring carbons, leading to the cleavage of a carbon-nitrogen bond. Due to steric considerations, the attack usually occurs at the less substituted carbon.

For this compound, both aziridine carbons are quaternary. This symmetrical substitution pattern presents a unique case where the typical rules of regioselectivity may not apply straightforwardly.

Interactive Table: Comparison of General Aziridine Ring-Opening Conditions (Note: This data is generalized for aziridines and not specific to this compound)

| Catalyst Type | Mechanism | Site of Nucleophilic Attack | Typical Nucleophiles |

|---|---|---|---|

| Acid (e.g., H₂SO₄, Lewis Acids) | SN1-like | More substituted carbon | Weak nucleophiles (H₂O, alcohols) |

Regioselectivity and Stereoselectivity of Ring Opening in this compound

There is no specific experimental data on the regioselectivity or stereoselectivity of ring-opening reactions for this compound. Given the symmetrical nature of the substitution (two methyl groups on each carbon), regioselectivity would not be a factor unless the electronic nature of the N-propoxy group were to induce a difference in the electrophilicity of the two carbons. SN2 reactions on aziridines typically proceed with an inversion of stereochemistry at the carbon center that is attacked.

Influence of Steric Hindrance from Tetramethyl Groups on Ring Opening

The four methyl groups on the aziridine ring of this compound would create significant steric hindrance. This crowding is expected to dramatically decrease the rate of nucleophilic attack at the ring carbons. researchgate.netlibretexts.orgresearchgate.netresearchgate.net Any nucleophile would face a substantial steric barrier to approach the electrophilic carbons, making ring-opening reactions challenging under standard conditions. It is plausible that forcing conditions (high temperature, high pressure) or specialized catalysts would be necessary to effect such a transformation. The steric bulk would likely render the molecule unreactive towards many common nucleophiles in a typical SN2 fashion. researchgate.net

Electrophilic Ring Opening and Rearrangements

No literature was found describing the electrophilic ring opening or subsequent rearrangements of this compound.

Rearrangements Leading to Oxazolidines or Pyrrolidines

While rearrangements of other aziridine systems into five-membered rings like oxazolidines or pyrrolidines have been documented, there are no specific reports of such reactions for this compound. Such rearrangements often require specific functional groups or catalysts that may not be applicable or have not been studied in the context of this highly substituted aziridine.

Electrophilic Activation of the Aziridine Nitrogen

The nitrogen atom of the aziridine ring, possessing a lone pair of electrons, is nucleophilic and can be activated by electrophiles. This activation enhances the reactivity of the aziridine towards nucleophilic ring-opening. For this compound, the N-propoxy group is anticipated to modulate the nucleophilicity of the aziridine nitrogen.

The general mechanism of electrophilic activation involves the coordination of an electrophile (E⁺) to the nitrogen atom, forming a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is then susceptible to attack by a nucleophile (Nu⁻), leading to the opening of the three-membered ring.

The presence of the propoxy group on the nitrogen atom may influence this process in several ways. The oxygen atom in the propoxy group has lone pairs that can potentially participate in resonance, although the effect is likely to be primarily inductive due to the saturated alkyl chain. This inductive effect could subtly alter the electron density on the nitrogen, thereby affecting its basicity and nucleophilicity.

Cycloaddition Reactions Involving the Aziridine Moiety

Aziridines can undergo thermal or photochemical ring-opening to form azomethine ylides, which are versatile 1,3-dipoles. These ylides can then participate in cycloaddition reactions with various dipolarophiles.

[3+2] Cycloadditions with Dipolarophiles

The [3+2] cycloaddition reaction is a powerful method for the synthesis of five-membered heterocyclic rings. In the context of this compound, the thermally or photochemically induced cleavage of the C-C bond of the aziridine ring would generate a corresponding azomethine ylide.

Formation of Five-Membered Heterocycles

The generated azomethine ylide from this compound can react with a variety of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to yield a range of five-membered N-heterocycles, including pyrrolidines, pyrrolines, and oxazolidines. The reaction is generally concerted and proceeds through a supra-supra facial pathway, leading to a stereospecific outcome.

The general scheme for the formation of a pyrrolidine (B122466) derivative via a [3+2] cycloaddition is depicted below:

| Reactant A | Reactant B | Product |

|---|---|---|

| Azomethine ylide (from this compound) | Alkene (Dipolarophile) | Substituted Pyrrolidine |

Reactivity Differences Due to N-Propoxy and Tetramethyl Substitution

The N-propoxy and tetramethyl substituents are expected to exert a significant influence on the reactivity and selectivity of the [3+2] cycloaddition reactions.

N-Propoxy Group: The electronic nature of the N-propoxy group can affect the stability and reactivity of the azomethine ylide intermediate. An electron-donating group can increase the energy of the highest occupied molecular orbital (HOMO) of the ylide, potentially leading to a smaller HOMO-LUMO gap with electron-deficient dipolarophiles and thus a faster reaction rate.

Tetramethyl Substitution: The four methyl groups on the carbon atoms of the aziridine ring introduce considerable steric bulk. This steric hindrance will play a crucial role in several aspects of the reaction:

Ring-Opening: The steric repulsion between the methyl groups may facilitate the thermal or photochemical ring-opening to the azomethine ylide by relieving ring strain.

Stereoselectivity: The bulky tetramethyl framework will likely direct the approach of the dipolarophile, leading to high diastereoselectivity in the resulting five-membered ring. The facial selectivity of the cycloaddition will be governed by minimizing steric interactions between the substituents on the ylide and the dipolarophile in the transition state.

A hypothetical comparison of the relative reactivity in [3+2] cycloadditions is presented in the table below, based on general principles of steric and electronic effects.

| Aziridine Derivative | Substituent Effects | Predicted Relative Reactivity |

|---|---|---|

| N-Propoxy-2,2,3,3-tetramethylaziridine | Steric hindrance from tetramethyl groups may favor ylide formation. N-propoxy group is electron-donating. | Moderate to High |

| N-H Aziridine | Less sterically hindered, but N-H is less electron-donating than N-propoxy. | Moderate |

| N-Tosylaziridine | Electron-withdrawing tosyl group stabilizes the aziridine but may destabilize the ylide. | Low to Moderate |

Other Pericyclic Reactions

While [3+2] cycloadditions are the most common pericyclic reactions for aziridine-derived azomethine ylides, other pericyclic transformations could potentially be envisioned. However, the specific substitution pattern of this compound might favor the formation of the azomethine ylide and subsequent [3+2] cycloaddition over other reaction pathways. The high degree of substitution could sterically disfavor concerted reactions that require specific geometric alignments.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful avenue for the transformation of aziridines, often proceeding through mechanisms distinct from thermal or photochemical pathways. Common transformations include ring-opening, rearrangement, and coupling reactions.

For this compound, transition metal catalysts could facilitate ring-opening reactions under milder conditions than those required for thermal activation. The mechanism would likely involve the coordination of the metal center to the nitrogen atom, followed by oxidative addition into one of the C-N bonds of the aziridine ring. This would generate a metallacyclic intermediate that can then undergo further reactions, such as reductive elimination or insertion, to form new products.

The steric bulk of the tetramethyl groups would be a critical factor in these transformations. It could influence the coordination of the metal catalyst and the subsequent steps of the catalytic cycle. The choice of the metal and the ligands would be crucial in overcoming the steric hindrance and achieving high efficiency and selectivity.

Below is a table summarizing potential transition metal-catalyzed reactions and the plausible intermediates involved.

| Reaction Type | Catalyst | Plausible Intermediate | Potential Product |

|---|---|---|---|

| Nucleophilic Ring-Opening | Pd(0), Cu(I) | π-allyl metal complex | Allylic amine derivative |

| Isomerization | Rh(I), Ru(II) | Metallacyclic aziridine complex | Enamine or imine |

| Carbonylative Ring-Opening | Co₂(CO)₈, Rh(I) | Acyl-metal complex | β-lactam |

Catalytic Ring Opening and Cross-Coupling Reactions

The synthetic utility of aziridines is largely based on regioselective ring-opening reactions with various nucleophiles. These transformations are frequently facilitated by Lewis or Brønsted acid catalysts that activate the aziridine ring, making it more susceptible to nucleophilic attack. For an N-alkoxyaziridine like this compound, the nitrogen atom's lone pair is less basic due to the electron-withdrawing nature of the oxygen atom, which influences the choice and strength of the required catalyst.

Transition metal catalysts, particularly those based on copper and palladium, are effective in promoting the ring-opening of aziridines. In these reactions, the catalyst coordinates to the nitrogen atom, activating the C-N bonds toward nucleophilic attack. The regioselectivity of the attack is governed by both steric and electronic factors. In the case of the symmetrically substituted 2,2,3,3-tetramethylaziridine (B13795586) ring, nucleophilic attack would lead to a single ring-opened product.

Cross-coupling reactions involving aziridines typically use them as electrophilic partners. Palladium-catalyzed reactions, for instance, can couple aziridines with organometallic reagents. The mechanism often involves an oxidative addition of a Pd(0) complex into one of the C-N bonds of the activated aziridine ring, forming a palladacyclic intermediate. This is followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The N-propoxy group's influence would be primarily steric, potentially hindering the approach of the bulky catalyst.

| Reaction Type | Catalyst System | Typical Nucleophile/Coupling Partner | General Mechanistic Role of Catalyst |

|---|---|---|---|

| Lewis Acid-Catalyzed Ring Opening | Cu(OTf)₂ | Amines, Thiols, Halides | Activates aziridine ring by coordination to nitrogen |

| Palladium-Catalyzed Cross-Coupling | Pd₂(dba)₃ / Ligand (e.g., phosphines) | Organoboron reagents (Suzuki Coupling) | Facilitates oxidative addition into a C-N bond |

| Copper-Catalyzed Borylative Ring Opening | CuCl / Ligand | Bis(pinacolato)diboron (B₂pin₂) | Forms a nucleophilic borylcopper species that attacks the aziridine |

Enantioselective Catalytic Reactions Utilizing Aziridine as a Chiral Building Block

While this compound is an achiral molecule, the broader class of aziridines serves as a valuable source of chirality in asymmetric synthesis. Chiral aziridines can be engaged in enantioselective and diastereoselective ring-opening reactions to produce a wide array of enantioenriched β-functionalized amines.

In a hypothetical scenario where a chiral analogue of this compound is used, its application in enantioselective catalysis would rely on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the aziridine or to control the stereochemistry of the incoming nucleophile. For example, in the aminohydroxylation of olefins, chiral catalysts can be used with N-substituted oxaziridines (a related three-membered heterocycle) to achieve high enantioselectivity. nih.gov A similar principle could be applied to chiral N-alkoxyaziridines, where a chiral Lewis acid catalyst could coordinate to the substrate, directing a nucleophile to attack a specific carbon atom with high stereocontrol.

The success of such an approach would depend on several factors, including the nature of the catalyst, the nucleophile, the solvent, and the specific substitution pattern on the aziridine ring. The bulky tetramethyl substitution pattern would play a significant role in the stereochemical outcome of any such transformation.

Radical Reactions Involving this compound

The presence of a relatively weak N-O bond makes this compound a candidate for initiating or participating in radical reactions. This reactivity is analogous to that of acyclic alkoxyamines, which are central to nitroxide-mediated polymerization (NMP).

Homolytic Cleavage of C-N or N-O Bonds

The most likely pathway for initiating radical reactivity in this compound is the homolytic cleavage of the N-O bond. This bond is significantly weaker than the C-N, C-C, or C-H bonds within the molecule. This process can typically be induced by thermal or photochemical energy.

Upon heating, the N-O bond can break, generating two radical species: a propoxy radical (CH₃CH₂CH₂O•) and a highly stable (2,2,3,3-tetramethylaziridin-1-yl)oxyl radical. The stability of the latter is attributed to the delocalization of the unpaired electron onto the oxygen atom and the steric protection afforded by the four methyl groups, which prevents rapid dimerization or other termination reactions. This aziridinyl-N-oxyl radical is a type of nitroxide radical, known for its unusual stability ("persistent radical"). The C-N bonds of the aziridine ring are generally stronger and less likely to undergo homolysis under conditions that would cleave the N-O bond.

| Bond Type | Typical BDE (kJ/mol) | Implication for Homolysis |

|---|---|---|

| R-O-N< | ~120-150 | Weakest bond; most probable site for initial homolytic cleavage |

| C-N (in aziridine) | ~250-270 | Stronger than N-O; less likely to cleave thermally |

| C-C (in ring) | ~260-280 | Stronger than N-O; unlikely to be the primary cleavage site |

Radical-Mediated Ring Opening and Polymerization Studies

The homolytic cleavage of the N-O bond is the initiating step for the use of this compound in controlled radical polymerization, specifically Nitroxide-Mediated Polymerization (NMP).

The mechanism proceeds as follows:

Initiation: Thermal decomposition of the N-alkoxyaziridine yields a propoxy radical (the initiator) and the persistent (2,2,3,3-tetramethylaziridin-1-yl)oxyl radical (the mediator or "persistent radical").

Propagation: The propoxy radical adds to a vinyl monomer (e.g., styrene), initiating the growth of a polymer chain.

Reversible Termination: The growing polymer chain radical is reversibly "capped" by the persistent aziridinyl-N-oxyl radical. This forms a dormant polymer chain with an alkoxyamine end-group. This dormant species can undergo subsequent homolysis to regenerate the active propagating chain and the nitroxide mediator.

This reversible termination dramatically reduces the concentration of active propagating radicals at any given time, thereby suppressing irreversible termination reactions (like radical-radical coupling or disproportionation). This "living" character allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers. While the primary radical reaction involves the N-O bond, the possibility of a subsequent radical-mediated ring-opening of the aziridinyl-N-oxyl radical itself exists, which could lead to different products, but this is generally a less favored pathway compared to its role as a stable mediating radical. Studies on organocatalytic ring-opening polymerization of other N-substituted heterocycles have also been reported, providing alternative, non-radical pathways to polymers. researchgate.net

Iv. Theoretical and Computational Studies of 2,2,3,3 Tetramethyl 1 Propoxyaziridine

Electronic Structure and Conformation Analysis

The electronic structure and three-dimensional shape (conformation) of 2,2,3,3-tetramethyl-1-propoxyaziridine are fundamental to its chemical properties. The presence of a strained three-membered ring, bulky tetramethyl substituents, and a flexible propoxy group on the nitrogen atom gives rise to a complex interplay of steric and electronic effects that dictate its stability and reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable tools for investigating the molecular properties of this compound. These methods solve the Schrödinger equation for the molecule, providing detailed information about its energy, geometry, and electronic distribution.

The aziridine (B145994) ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. This ring strain significantly influences the molecule's stability and its propensity to undergo ring-opening reactions. Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound.

Table 1: Representative Calculated Ring Strain Energies of Substituted Aziridines (Note: These are illustrative values for analogous compounds based on literature.)

| Compound | Method/Basis Set | Ring Strain Energy (kcal/mol) |

| Aziridine | B3LYP/6-31G(d) | ~27 |

| 2-Methylaziridine | B3LYP/6-31G(d) | ~28 |

| 2,2-Dimethylaziridine | B3LYP/6-31G(d) | ~30 |

| 2,2,3,3-Tetramethylaziridine (B13795586) | B3LYP/6-31G(d) | >32 (estimated) |

The propoxy group attached to the nitrogen atom can adopt various conformations due to rotation around the N-O and O-C bonds. The relative energies of these conformers determine the most stable arrangement of the propoxy group with respect to the aziridine ring. Computational studies on N-alkoxyaziridines and related N-substituted heterocycles indicate that the conformational preferences are governed by a balance of steric hindrance and electronic effects, such as hyperconjugation.

For this compound, the bulky tetramethyl groups on the aziridine ring would sterically interact with the propoxy group, influencing its preferred orientation. It is anticipated that the propoxy group will adopt a conformation that minimizes these steric clashes. For instance, a staggered conformation around the O-C bond is expected to be more stable than an eclipsed one.

Table 2: Illustrative Rotational Energy Barriers for N-O and O-C Bonds in a Model N-Alkoxyaziridine (Note: These are hypothetical values for illustrative purposes.)

| Rotational Bond | Conformer | Relative Energy (kcal/mol) |

| N-O | Anti | 0.0 |

| N-O | Gauche | 1.5 |

| O-C | Staggered | 0.0 |

| O-C | Eclipsed | 3.0 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs. This analysis is particularly useful for understanding bonding interactions, charge distribution, and intramolecular delocalization of electron density.

The N-O bond in this compound is a key functional group that significantly influences the molecule's reactivity. NBO analysis can quantify the polarity of this bond by calculating the natural atomic charges on the nitrogen and oxygen atoms. Due to the higher electronegativity of oxygen, the N-O bond is expected to be polarized, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. This polarity makes the N-O bond susceptible to both homolytic and heterolytic cleavage.

The NBO analysis also reveals donor-acceptor interactions between filled and empty orbitals. For the N-O bond, a significant interaction is expected between the lone pair of the nitrogen atom and the antibonding orbital of the O-C bond (nN → σO-C), and between the lone pairs of the oxygen atom and the antibonding orbital of the N-C bonds of the aziridine ring (nO → σN-C). The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability and reactivity of the N-O bond.

Table 3: Hypothetical NBO Analysis Data for the N-O Bond in this compound (Note: These values are illustrative and based on general principles of NBO analysis.)

| Parameter | Value |

| Natural Charge on N | +0.45 e |

| Natural Charge on O | -0.60 e |

| E(2) for nN → σO-C | ~ 2-5 kcal/mol |

| E(2) for nO → σN-C(ring) | ~ 1-3 kcal/mol |

Hyperconjugation is the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a π-orbital to give an extended molecular orbital that increases the stability of the system. In this compound, the methyl groups can participate in hyperconjugation with the aziridine ring.

Table 4: Illustrative Hyperconjugative Interactions from a Methyl Group to the Aziridine Ring (Note: These are representative values based on studies of substituted aziridines.)

| Donor NBO (C-H of Methyl) | Acceptor NBO (Aziridine Ring) | E(2) (kcal/mol) |

| σC-H | σC-C | ~ 0.5 - 1.5 |

| σC-H | σC-N | ~ 0.3 - 1.0 |

Natural Bond Orbital (NBO) Analysis and Electron Density Distributions

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the reaction mechanisms of aziridines. mdpi.commdpi.comresearchgate.net These methods allow for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the most likely pathways a reaction will follow.

A key aspect of mechanistic studies is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy (ΔG‡) of a reaction; a lower activation energy corresponds to a faster reaction rate. For aziridines, the ring-opening is a critical step, driven by the release of significant ring strain (approximately 27 kcal/mol). researchgate.net

Computational models are used to locate and characterize the geometry and energy of transition states for various ring-opening scenarios. For instance, in a palladium-catalyzed borylative ring-opening of 2-arylaziridines, DFT calculations were employed to identify the key transition states, revealing that the interaction between the catalyst and the aziridine is crucial for determining selectivity. mdpi.com Similarly, studies on the reaction of sulfur ylides with imines to form aziridines have computationally modeled "cisoid" (closed) and "transoid" (open) transition states to explain the observed diastereoselectivities. researchgate.net

Table 1: Representative Calculated Activation Energies for Aziridine Ring-Opening This table presents illustrative data from computational studies on various aziridine derivatives to demonstrate the type of information obtained from transition state analysis.

| Reactant System | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Pathway |

| N-tosyl-2-methylaziridine | Methylamine | DFT (B3LYP) | 15.8 | Backside attack at the less substituted carbon |

| 2-Fluoroaziridine | Ammonia | MP2 | ~12 (relative rate) | Attack at the carbon bearing the fluorine atom |

| N-(2-picolinoyl)-methyl aziridine + B2pin2 | Bpin (from Cu-Bpin) | DFT | 21.5 | Copper-catalyzed C-N bond cleavage |

| N-protonated Azaphosphiridine | - | CCSD(T) | Low barrier | Spontaneous P-N bond cleavage |

Note: Data is compiled for illustrative purposes from various studies on related aziridines. researchgate.netnih.govmdpi.comnih.gov

The ring-opening of aziridines can proceed through either nucleophilic or electrophilic pathways, and computational studies can generate detailed energy profiles for each.

Nucleophilic Pathways: In a direct nucleophilic attack, the nucleophile approaches one of the ring carbons, leading to a transition state where the C-N bond is partially broken and the C-nucleophile bond is partially formed. The regioselectivity of this attack (i.e., which carbon is attacked) is governed by steric and electronic factors. researchgate.netfrontiersin.org For non-activated aziridines, which are generally unreactive, computations show that nucleophilic cleavage requires significant activation energy. nih.gov

Electrophilic Pathways: Reaction is often facilitated by activating the nitrogen atom with an electrophile (e.g., a proton or a Lewis acid), forming a highly reactive aziridinium (B1262131) ion. mdpi.comnih.gov This activation significantly lowers the barrier to nucleophilic attack. Computational studies on these activated systems show that the subsequent ring-opening can proceed through an SN1-like or SN2-like mechanism, depending on the substituents and reaction conditions. The formation of the aziridinium ion is often the first step in the reaction coordinate, followed by the transition state for the nucleophilic attack. frontiersin.orgnih.gov

One of the most powerful applications of computational modeling is the prediction and rationalization of reaction selectivity. mdpi.comnih.gov For an unsymmetrically substituted aziridine like this compound (if it were, for instance, 2,2-dimethyl-1-propoxyaziridine), a nucleophile could attack either of the two ring carbons.

Computational methods can predict the preferred site of attack by comparing the activation energies of the transition states leading to the different products. researchgate.net Factors influencing this include:

Steric Hindrance: Attack is generally favored at the less sterically hindered carbon atom.

Electronic Effects: Electron-withdrawing or donating groups on the aziridine ring can stabilize or destabilize partial positive charges that develop in the transition state, directing the nucleophile. nih.gov

Catalyst Control: In metal-catalyzed reactions, the coordination of the catalyst can dictate the regiochemical outcome. mdpi.commdpi.com

DFT calculations have successfully explained solvent-controlled C2/C3-regioselectivity in the ring-opening of aziridines, showing that hydrogen bonding with the solvent can modulate orbital distributions and direct the reaction pathway. rsc.org Stereoselectivity, such as the preference for cis or trans products in aziridination reactions, can also be accurately predicted by analyzing the relative energies of the corresponding transition states. researchgate.net

Molecular Dynamics Simulations

While DFT calculations are excellent for studying static structures like reactants, products, and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. For a molecule like this compound, MD could be used to study:

Conformational Flexibility: The propoxy group and the nitrogen atom of the aziridine ring can adopt various conformations. MD simulations can explore the accessible conformational space and determine the most stable arrangements.

Nitrogen Inversion: The nitrogen atom in an aziridine ring can undergo pyramidal inversion. While the barrier is typically high, MD simulations, often combined with quantum mechanics (QM/MM methods), can investigate the timescale and energetics of this process. researchgate.net

Interaction with other molecules: In the presence of catalysts or other reactants, MD can simulate how the molecules approach and interact with each other prior to reaction, providing a more complete picture of the reaction dynamics. MD simulations have been used to confirm the stability of complexes between aziridine derivatives and target proteins, for example. researchgate.net

The solvent can have a profound impact on reaction rates and selectivity. rsc.org Computational models account for solvation in two primary ways:

Explicit Solvation: Individual solvent molecules are included in the simulation box along with the reactant molecules. This is common in MD simulations and provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Implicit (Continuum) Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. This approach, often used with DFT calculations (e.g., the Polarizable Continuum Model, PCM), is computationally less expensive and is effective at capturing the bulk electrostatic effects of the solvent. researchgate.netresearchgate.net

For aziridine ring-opening reactions, computational studies using continuum models have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction. researchgate.net Furthermore, specific interactions like hydrogen bonding between protic solvents and the aziridine nitrogen can alter the electron distribution and influence which carbon atom is more susceptible to nucleophilic attack, thereby controlling regioselectivity. rsc.org

V. Advanced Synthetic Transformations and Applications of 2,2,3,3 Tetramethyl 1 Propoxyaziridine

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

The high ring strain of the aziridine (B145994) moiety in 2,2,3,3-tetramethyl-1-propoxyaziridine renders it susceptible to nucleophilic attack, leading to regioselective ring-opening. This reactivity is the cornerstone of its application as a synthetic intermediate, enabling the facile construction of intricate molecular frameworks.

The ring-opening of aziridines is a well-established and powerful method for the stereospecific synthesis of β-amino alcohols and their derivatives, which are pivotal structural motifs in numerous biologically active compounds and chiral ligands. mdpi.com The reaction of this compound with various nucleophiles is expected to proceed with high regioselectivity, with the nucleophile attacking the sterically less hindered carbon atom of the aziridine ring. This process, often catalyzed by Lewis or Brønsted acids, results in the formation of a diverse range of chiral amines and amino alcohols.

The general mechanism involves the activation of the aziridine nitrogen by an acid, followed by the backside attack of a nucleophile, leading to the inversion of stereochemistry at the site of attack. Given the symmetrical substitution of the aziridine ring in this compound, the regioselectivity will be primarily governed by the electronic effects of the substituents and the nature of the attacking nucleophile.

Below is a representative table of potential ring-opening reactions of this compound with various nucleophiles to yield chiral amines and amino alcohols.

| Nucleophile | Product | Potential Application of Product Class |

| H₂O | 2-amino-2,3,3-trimethyl-1-propoxybutan-1-ol | Precursors for pharmaceuticals and chiral auxiliaries |

| CH₃OH | 1-amino-1,1,2,2-tetramethyl-3-methoxy-3-propoxypropane | Intermediates in natural product synthesis |

| PhSH | 2-amino-2,3,3-trimethyl-1-propoxy-1-(phenylthio)butane | Building blocks for sulfur-containing bioactive molecules |

| NaN₃ | 1-azido-2,2,3,3-tetramethyl-1-propoxyaziridine | Precursors for vicinal diamines |

This table is illustrative and based on the general reactivity of aziridines. Specific reaction conditions would need to be optimized.

The strained aziridine ring of this compound can serve as a linchpin for the construction of larger, more complex nitrogen-containing heterocyclic systems. Through intramolecular cyclization or cycloaddition reactions, the aziridine can be transformed into five, six, or even larger-membered rings, which form the core of many pharmacologically important molecules.

One such transformation is the reaction with carbonyl compounds, such as aldehydes and ketones, which can lead to the formation of oxazolidine (B1195125) derivatives. researchgate.net This reaction typically proceeds under acidic or basic conditions and involves the nucleophilic attack of the aziridine nitrogen onto the carbonyl carbon, followed by an intramolecular ring-opening of the aziridine by the carbonyl oxygen.

Furthermore, [3+2] cycloaddition reactions with dipolarophiles can yield five-membered heterocyclic rings. For instance, the reaction with alkynes could potentially lead to the formation of substituted pyrrolidines, although such reactions are less common for N-alkoxyaziridines.

The following table outlines potential heterocyclic systems that could be synthesized from this compound.

| Reactant | Resulting Heterocycle | Significance of Heterocyclic Core |

| Acetone | 2,2,4,4,5,5-hexamethyl-3-propoxyoxazolidine | Found in various natural products and pharmaceuticals |

| Acrylonitrile | 4-cyano-2,2,3,3-tetramethyl-1-propoxypyrrolidine | Core structure in many alkaloids and medicinal agents |

| Carbon Disulfide | 4,4,5,5-tetramethyl-3-propoxythiazolidine-2-thione | Important in medicinal chemistry and as chiral auxiliaries |

This table presents theoretical transformations based on established aziridine chemistry.

Role in Polymer Chemistry or Materials Science

While specific data on the polymerization of this compound is not available, the inherent reactivity of the aziridine ring suggests its potential utility in polymer chemistry and materials science.

Aziridines can undergo ring-opening polymerization to produce polyamines, a class of polymers with a wide range of applications, including in drug delivery, gene therapy, and as flocculants in water treatment. The polymerization can be initiated by cationic, anionic, or coordination catalysts. The resulting poly(this compound) would be expected to possess unique properties due to the sterically bulky tetramethyl groups along the polymer backbone, which could influence its solubility, thermal stability, and conformational behavior.

The propoxy group on the nitrogen atom of this compound offers a handle for further functionalization, both at the monomer and polymer level. This could allow for the synthesis of functional materials with tunable properties. For instance, the incorporation of photo-responsive or redox-active moieties could lead to the development of smart materials that respond to external stimuli. Furthermore, the polyamine backbone could be cross-linked to form hydrogels or other functional networks for applications in catalysis or separation technologies.

Catalytic Applications and Ligand Design

The nitrogen atom in the aziridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests its utility as a ligand in coordination chemistry and catalysis. The sterically demanding tetramethyl substituents would likely enforce a specific coordination geometry around the metal center, which could be exploited in asymmetric catalysis.

Derivatives of this compound, particularly those arising from ring-opening reactions, could also serve as chiral ligands. For example, the corresponding amino alcohol could act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. Such chiral ligands are highly sought after for their ability to induce high levels of enantioselectivity in a variety of chemical transformations.

Use as a Chiral Ligand Precursor in Asymmetric Catalysis

There is no documented evidence in peer-reviewed journals or patents of This compound being utilized as a precursor for the synthesis of chiral ligands for asymmetric catalysis. While the broader class of chiral aziridines has been explored for such applications due to their inherent strain and stereochemistry, research has not extended to this specific, highly substituted derivative. The steric hindrance imposed by the four methyl groups on the aziridine ring may present challenges in both the synthesis of derived ligands and their subsequent coordination to a metal center.

Derivatization for Metal Complexation and Catalytic Activity

Consistent with the absence of its use as a ligand precursor, there are no reports on the derivatization of This compound for the purpose of metal complexation. Consequently, no data exists regarding the catalytic activity of any metal complexes derived from this compound. Research into the coordination chemistry of highly substituted N-alkoxyaziridines remains an unexplored area of investigation.

Vi. Future Research Directions in 2,2,3,3 Tetramethyl 1 Propoxyaziridine Chemistry

Development of Novel Stereoselective Synthetic Methods

While the synthesis of achiral 2,2,3,3-tetramethyl-1-propoxyaziridine can be straightforward, the introduction of stereocenters into the aziridine (B145994) core or its substituents remains a significant challenge, particularly given the compound's steric bulk. Future research should focus on adapting modern asymmetric synthesis strategies to create chiral analogs.

Key research avenues include:

Chiral Catalyst Development: The use of chiral catalysts is a cornerstone of asymmetric synthesis. rsc.org Research into planar chiral rhodium catalysts, which have proven effective for the enantioselective aziridination of unactivated alkenes, could be extended to precursors of the target molecule. acs.orgnih.gov Similarly, exploring catalytic systems based on Zinc-ProPhenol complexes, successful in enantioselective aza-Darzens reactions for forming trisubstituted aziridines, could provide a pathway to complex chiral derivatives. nih.gov

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a reactant can effectively control the stereochemical outcome of a reaction. wikipedia.org Future work could involve designing syntheses that utilize removable chiral auxiliaries, such as oxazolidinones or camphorsultam, attached to precursors to direct the stereoselective formation of the aziridine ring. wikipedia.orgillinoisstate.edu

Substrate-Controlled Diastereoselection: For precursors that already contain stereocenters, investigating substrate-controlled reactions is crucial. This would involve studying how existing chirality in a starting material influences the stereochemical outcome of the aziridination step, a common strategy in natural product synthesis.

| Research Approach | Catalyst/Auxiliary Type | Potential Outcome | Relevant Findings |

| Catalytic Asymmetric Aziridination | Planar Chiral Rh(III) Indenyl Catalyst | High enantioselectivity for hindered aziridines. | Effective for unactivated terminal alkenes with excellent functional group tolerance. acs.orgnih.gov |

| Enantioselective Aza-Darzens Reaction | Zn-ProPhenol Bimetallic Complex | Access to densely substituted chiral aziridines. | Provides high enantio- and diastereoselectivities for trisubstituted aziridines. nih.gov |

| Auxiliary-Mediated Synthesis | Evans Oxazolidinones, Pseudoephedrine | Diastereoselective formation of chiral aziridine precursors. | Proven reliability in directing alkylation and aldol (B89426) reactions to create specific stereoisomers. wikipedia.org |

Exploration of Unconventional Reactivity Modes

The reactivity of aziridines is dominated by ring-opening reactions due to their inherent ring strain. nih.gov However, modern synthetic methods offer opportunities to explore less conventional transformations. For this compound, with its N-O bond, future research could uncover unique reactivity.

Promising areas for exploration:

Photocatalysis and Radical Chemistry: The generation of N-aziridinyl radicals via reductive photoactivation presents a novel way to utilize aziridines. nih.gov Research could focus on generating the 2,2,3,3-tetramethyl-1-propoxyaziridinyl radical and studying its subsequent reactions, such as intermolecular additions to olefins, enabling aziridine group-transfer reactions. nih.govresearchgate.net Visible-light-activated aziridination using organic photosensitizers could also be explored as a mild synthesis method. rsc.org

Electrochemical Activation: Electrochemical methods can transform unactivated alkenes into intermediates capable of reacting with amines to form aziridines, avoiding harsh oxidants. rsc.orgnih.gov This approach could be investigated for the synthesis of the title compound and its derivatives, offering a green and highly tunable reaction platform.

Transition Metal-Catalyzed Ring Expansions: Beyond simple ring-opening, transition metal catalysis can mediate formal ring expansion reactions. For instance, reacting bicyclic aziridines with carbene precursors in the presence of rhodium catalysts can lead to [3+1] or [3+3] ring expansions to form azetidines and piperidines, respectively. nih.gov Applying this logic to the target compound could yield novel, larger N-heterocycles.

Integration with Flow Chemistry and Sustainable Synthesis Principles

The synthesis of aziridines can involve hazardous intermediates and reagents. organic-chemistry.org Integrating principles of green chemistry and flow technology can mitigate these risks while improving efficiency and scalability. rsc.orgnih.gov

Future work in this area should include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enhance safety by minimizing the accumulation of reactive intermediates. organic-chemistry.orgacs.org Flow reactors offer superior control over reaction parameters like temperature and residence time, often leading to higher yields and purities compared to batch processes. acs.orgnih.gov Telescoped flow systems, where multiple reaction steps are combined into a single continuous process, could further streamline the synthesis and purification. worktribe.comthieme-connect.com

Green Chemistry Principles: A key focus should be the adoption of sustainable practices. This includes replacing hazardous solvents with environmentally benign alternatives like cyclopentyl methyl ether (CPME), which has been successfully used in azirine synthesis. nih.gov Other green principles to incorporate are maximizing atom economy and using catalytic reagents instead of stoichiometric ones to reduce waste. atiner.gr

| Technology/Principle | Key Advantage | Research Goal for this compound |

| Microfluidic Flow Reactors | Enhanced safety, precise control, improved yield. | Develop a fully continuous, scalable synthesis process. organic-chemistry.org |

| Telescoped Reactions | Avoids isolation of hazardous intermediates. | Combine aziridination and subsequent functionalization in a single flow setup. worktribe.com |

| Green Solvents (e.g., CPME) | Reduced environmental impact and process risk. | Establish a synthesis protocol that eliminates the use of hazardous solvents. nih.gov |

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. While standard techniques like NMR and mass spectrometry are used for product identification, advanced spectroscopic methods can provide real-time snapshots of a reaction as it occurs.

Future mechanistic studies should employ:

Operando Spectroscopy: This methodology involves collecting spectroscopic data from a catalytic reaction under actual working conditions, allowing for the direct correlation of catalyst structure with its activity and selectivity. wikipedia.orghidenanalytical.commdpi.com Using techniques like operando Infrared (IR) or Raman spectroscopy could help identify key reaction intermediates on a catalyst's surface during the formation of this compound. ornl.gov

In-Situ Reaction Monitoring: Techniques such as in-situ Mass Spectrometry can capture and identify short-lived, transient intermediates in a reaction mixture. doaj.orgresearchgate.net This would be invaluable for elucidating the stepwise mechanism of aziridination, for example, by directly observing proposed rhodium-nitrene intermediates. doaj.org

| Technique | Type of Information Gained | Application to Aziridine Chemistry |

| Operando IR/Raman Spectroscopy | Real-time monitoring of surface species and catalyst state. | Elucidate catalyst deactivation pathways and identify active sites. ornl.govchemcatbio.org |

| In-Situ Mass Spectrometry | Direct detection of transient intermediates and products. | Provide direct evidence for proposed mechanistic pathways and reactive species. doaj.org |

| Spatially Resolved Spectroscopy | Identification of active sites on a heterogeneous catalyst. | Pinpoint where the catalytic action occurs, aiding in catalyst design. wikipedia.org |

Computational Chemistry for Predictive Modeling and Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Applying these methods to this compound can accelerate research by providing insights that are difficult to obtain through experiments alone.

Future computational efforts should focus on:

Mechanism Elucidation: DFT calculations can be used to map out the complete energy profiles of potential reaction pathways for both the synthesis and subsequent reactions of the aziridine. acs.org This can help confirm or rule out proposed mechanisms, such as concerted versus stepwise aziridination pathways, and explain observed stereoselectivities. rsc.orgresearchgate.net

Predictive Modeling: As machine learning models become more sophisticated, they can be trained on high-quality, curated reaction data to predict the outcomes of unknown reactions. cas.org Such models could be used to screen for optimal catalysts, solvents, and reaction conditions for the synthesis of novel derivatives of this compound, saving significant experimental effort.

Rational Catalyst Design: Computational studies can model the interaction between a substrate and a catalyst, providing a rationale for the observed enantioselectivity. nih.gov This understanding can then be used to rationally design new or modified catalysts with improved performance for specific transformations.

| Computational Method | Research Objective | Expected Insight |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Determine rate-determining steps and the origins of stereoselectivity. researchgate.netnih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirm transition states connect reactants and products. | Validate calculated mechanistic pathways. researchgate.net |

| Machine Learning Models | Predict reaction outcomes and screen for new conditions. | Accelerate discovery of novel reactions and optimal synthesis conditions. cas.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.